molecular formula C15H8F2LiN5O3 B2495404 SR-717 锂 CAS No. 2375421-09-1

SR-717 锂

货号 B2495404
CAS 编号: 2375421-09-1
分子量: 351.2
InChI 键: ODSAJRWPLSVEHJ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SR-717 lithium is an agonist of the stimulator of interferon genes (STING) and is used for treating cancer . It functions as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic that induces the same “closed” conformation of STING . It demonstrates broad interspecies and interallelic specificity .


Synthesis Analysis

The development of SR-717 involved a cGAS–STING pathway-targeted cell-based screen of 100,000 commercially available, structurally diverse drug-like small molecules . This led to the identification of a non-nucleotide STING agonist, named SR-717 .


Molecular Structure Analysis

The cocrystal structure of SR-717 bound to human STING revealed that SR-717 functions as a direct mimetic of the natural STING ligand cGAMP . This induces the same closed conformation of STING .

安全和危害

The safety data sheet for SR-717 lithium indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also suggests a possible risk of impaired fertility and harm to an unborn child .

属性

IUPAC Name

lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSAJRWPLSVEHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2LiN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SR-717 lithium

Q & A

Q1: What is SR-717 and what is its mechanism of action?

A1: SR-717 is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, , ] It mimics the natural STING ligand, cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), binding to STING and inducing a "closed" conformation similar to cGAMP. [, , ] This activation of STING triggers a downstream signaling cascade, ultimately leading to the production of type I interferons and other cytokines, which are crucial for mounting an immune response against tumors. [, , ]

Q2: What are the potential therapeutic applications of SR-717?

A2: SR-717 has demonstrated promising antitumor activity in preclinical studies. [, , ] It promotes the activation of various immune cells, including CD8+ T cells, natural killer cells, and dendritic cells, within the tumor microenvironment. [, ] This immune activation facilitates antigen cross-priming and enhances antitumor immunity, potentially leading to tumor regression. [, ]

Q3: How does the structure of SR-717 contribute to its activity?

A3: While the exact structural details of SR-717 haven't been publicly disclosed in these papers, research suggests that modifications to the bipyridazine core structure, a key feature in SR-717 analogs, can significantly impact its activity. [] These modifications influence its binding affinity for STING, influencing its potency and selectivity for different STING alleles. []

Q4: Are there any known resistance mechanisms to SR-717?

A4: Although specific resistance mechanisms to SR-717 are not extensively detailed in the provided research, it is known that tumor cells can develop resistance to STING agonists. Further investigation is needed to understand the potential for resistance to SR-717 and explore strategies to overcome it.

Q5: How is SR-717 delivered and what is its pharmacokinetic profile?

A5: SR-717 can be administered orally, a significant advantage over other STING agonists requiring intratumoral administration. [] Studies indicate that SR-717 displays favorable pharmacokinetic properties, but further research is needed to fully characterize its absorption, distribution, metabolism, and excretion. []

Q6: What are the ongoing efforts to improve SR-717 delivery and efficacy?

A6: Researchers are actively exploring innovative drug delivery systems to enhance the therapeutic efficacy of SR-717. One promising approach involves encapsulating SR-717 in nanoparticles coated with cholesterol-deficient T cell membranes. [] These nanoparticles exhibit reduced clearance by phagocytes in the bloodstream while maintaining their tumor-targeting efficiency. [] This strategy has shown promising results in preclinical melanoma models, demonstrating enhanced tumor delivery and superior antitumor responses when combined with photothermal therapy. []

Q7: What is the role of the cGAS-STING pathway in inflammatory diseases, and how does SR-717 modulate this pathway?

A7: The cGAS-STING pathway, which SR-717 activates, plays a significant role in the inflammatory response. [, , ] Studies have shown that SR-717 can exacerbate inflammation in models of acute lung injury [] and periodontitis. [] Conversely, inhibiting the cGAS-STING pathway with specific inhibitors can mitigate inflammation and tissue damage. [, , ] These findings highlight the potential of modulating the cGAS-STING pathway, using molecules like SR-717, for therapeutic intervention in inflammatory diseases.

Q8: What are the safety and toxicity profiles of SR-717?

A8: While SR-717 has shown promising antitumor activity, its safety and toxicity profiles require further investigation. Researchers are actively exploring the potential for adverse effects and long-term consequences associated with SR-717 treatment.

Q9: How can light be used to control the activity of SR-717?

A9: Research has shown the development of a light-activated version of SR-717. [] By incorporating a photocaged group into the SR-717 structure, its ability to bind to STING is blocked. Upon exposure to light, the photocaged group is removed, allowing SR-717 to interact with STING and activate the pathway. This light-activated approach offers a potential avenue for achieving localized and controlled activation of STING, thereby minimizing potential systemic side effects. []

Q10: What is the significance of crystallographic studies in understanding SR-717's interaction with STING?

A10: Crystallographic studies have provided valuable insights into the molecular interactions between SR-717 and the STING protein. [, ] By obtaining high-resolution structures of SR-717 bound to human and mouse STING proteins, researchers can visualize the specific amino acid residues involved in ligand binding and the conformational changes induced upon binding. [, ] This structural information is crucial for understanding the mechanism of action of SR-717 and for designing next-generation STING agonists with improved potency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。